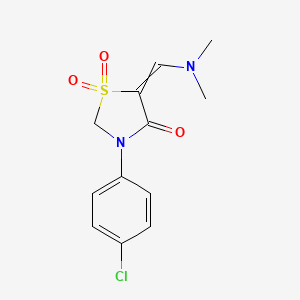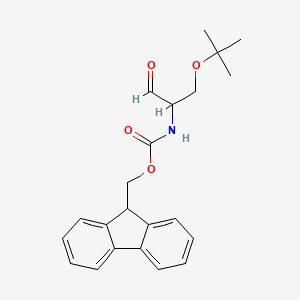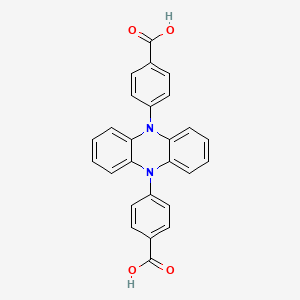![molecular formula C17H21ClF6N2O4 B12512712 N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)
N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a benzamide group, and two trifluoroethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Morpholine Group: The morpholine group is introduced by reacting the intermediate product with 2-(morpholin-4-yl)ethylamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or morpholine derivatives.
Applications De Recherche Scientifique
N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]benzamide
- 2,5-bis(2,2,2-trifluoroethoxy)benzamide
- N-(2-hydroxyethyl)morpholine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride is unique due to the presence of both the morpholine and trifluoroethoxy groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H21ClF6N2O4 |
|---|---|
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ium-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;chloride |
InChI |
InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H |
Clé InChI |
YSFVIRRYBMPQFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)
![1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B12512654.png)
![(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)


![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)



![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
